{4-[2-(4-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}(thiophen-2-yl)methanone
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Overview
Description
1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a fluorophenyl group, an oxazole ring, and a thiophene-carbonyl-piperazine moiety
Preparation Methods
The synthesis of 1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Benzenesulfonyl Group: This step typically involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Thiophene-Carbonyl-Piperazine Moiety: This step involves the acylation of piperazine with a thiophene-carbonyl chloride derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways.
Comparison with Similar Compounds
1-[4-(BENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-[4-(BENZENESULFONYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
1-[4-(BENZENESULFONYL)-2-(4-METHOXYPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE: The presence of a methoxy group can influence the compound’s solubility and interaction with molecular targets.
1-[4-(BENZENESULFONYL)-2-(4-NITROPHENYL)-1,3-OXAZOL-5-YL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE: The nitro group may enhance the compound’s electron-withdrawing properties, affecting its chemical reactivity.
Properties
Molecular Formula |
C24H20FN3O4S2 |
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Molecular Weight |
497.6 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C24H20FN3O4S2/c25-18-10-8-17(9-11-18)21-26-22(34(30,31)19-5-2-1-3-6-19)24(32-21)28-14-12-27(13-15-28)23(29)20-7-4-16-33-20/h1-11,16H,12-15H2 |
InChI Key |
WZIFGLJBGIZJNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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